molecular formula C14H17F2NO B3009441 N-(4,4-difluorocyclohexyl)-3-methylbenzamide CAS No. 2034561-02-7

N-(4,4-difluorocyclohexyl)-3-methylbenzamide

Cat. No.: B3009441
CAS No.: 2034561-02-7
M. Wt: 253.293
InChI Key: FHRIFFBDEBJJCP-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-3-methylbenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorocyclohexyl group attached to a benzamide moiety, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-3-methylbenzamide typically involves the reaction of 4,4-difluorocyclohexylamine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine, using reagents such as lithium aluminum hydride.

    Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-3-methylbenzamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4,4-difluorocyclohexyl)-3-methylbenzamide exerts its effects is primarily through its interaction with specific molecular targets. The difluorocyclohexyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide
  • N-(4,4-difluorocyclohexyl)-2-methylbenzamide
  • N-(4,4-difluorocyclohexyl)-3-chlorobenzamide

Uniqueness

N-(4,4-difluorocyclohexyl)-3-methylbenzamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group on the benzamide moiety can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO/c1-10-3-2-4-11(9-10)13(18)17-12-5-7-14(15,16)8-6-12/h2-4,9,12H,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRIFFBDEBJJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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